molecular formula C25H24O6 B190632 Auriculatin CAS No. 20387-73-9

Auriculatin

Cat. No. B190632
CAS RN: 20387-73-9
M. Wt: 420.5 g/mol
InChI Key: IEKQCBVQJGWJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auriculatin is a natural compound found in the leaves of the plant Rhododendron anthopogonoides. It has gained attention in recent years due to its potential use in scientific research. Auriculatin has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Phospholipase C Inhibition and Antitumor Activity

Auriculatin has shown promising results as an inhibitor of phospholipase C (PLC) activity, as observed in a study where it demonstrated inhibitory effects on PLC in vitro and in platelet-derived growth factor-stimulated fibroblasts. Additionally, auriculatin exhibited moderate cytotoxicity against several human tumor cell lines, suggesting its potential use in cancer treatment (Oh et al., 1998).

Antihyperlipidemic Properties

Research has also explored the antilipase activity of compounds from Cassia auriculata, a plant where auriculatin is present. Findings indicate that these compounds, including auriculatin, could contribute to antihyperlipidemic effects due to their ability to inhibit pancreatic lipase (Habtemariam, 2013).

Antioxidant and Antimicrobial Effects

Auriculatin and related compounds have been studied for their potential antioxidant and antimicrobial properties. For instance, Auricularia auricula, which contains related compounds, has shown significant antioxidant activities and inhibitory effects on lipid peroxidation, indicating potential therapeutic uses in these areas (Acharya et al., 2004).

Cardiovascular Health

In the context of cardiovascular health, Auricularia auricula polysaccharides, which are related to auriculatin, have been investigated for their effects on heart antioxidant enzyme activities and left ventricular function in aged mice. This research suggests potential benefits in improving heart function and overall cardiovascular health (Wu et al., 2010).

properties

CAS RN

20387-73-9

Product Name

Auriculatin

Molecular Formula

C25H24O6

Molecular Weight

420.5 g/mol

IUPAC Name

7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H24O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-12,26-28H,7H2,1-4H3

InChI Key

IEKQCBVQJGWJRO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C

Other CAS RN

20387-73-9

synonyms

NSC 285657;  7-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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